molecular formula C9H9BN2O2 B1367795 (3-(1H-pyrazol-1-yl)phenyl)boronic acid CAS No. 476620-22-1

(3-(1H-pyrazol-1-yl)phenyl)boronic acid

Cat. No. B1367795
CAS RN: 476620-22-1
M. Wt: 187.99 g/mol
InChI Key: NMBKAXJHGMDYGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(3-(1H-pyrazol-1-yl)phenyl)boronic acid” has a CAS Number of 476620-22-1 and a molecular weight of 187.99 . The IUPAC name for this compound is 3-(1H-pyrazol-1-yl)phenylboronic acid .


Molecular Structure Analysis

The molecular formula of “(3-(1H-pyrazol-1-yl)phenyl)boronic acid” is C9H9BN2O2 . The InChI code is 1S/C9H9BN2O2/c13-10(14)8-3-1-4-9(7-8)12-6-2-5-11-12/h1-7,13-14H .


Physical And Chemical Properties Analysis

“(3-(1H-pyrazol-1-yl)phenyl)boronic acid” is a solid substance . It is stored in a sealed, dry environment at 2-8°C .

Scientific Research Applications

Sensing Applications

3-Pyrazol-1-yl-phenylboronic acid: is utilized in the development of chemical sensors due to its ability to form reversible covalent bonds with diols and other Lewis bases . This property is particularly useful in the detection of sugars and other biological analytes, making it a valuable tool in diagnostic assays and environmental monitoring.

Biological Labeling

The compound’s boronic acid group can selectively bind to sugar molecules, allowing it to function as a biological label . This enables the visualization and tracking of cellular processes involving carbohydrates, which is essential for understanding disease mechanisms and developing new therapies.

Protein Manipulation and Modification

Researchers leverage the specificity of 3-pyrazol-1-yl-phenylboronic acid to modify proteins that have glycosylated side chains . This application is significant in the study of protein function and in the pharmaceutical industry for the development of protein-based drugs.

Therapeutic Potential

The imidazole moiety present in the compound is known for its wide range of biological activities. Derivatives of imidazole, which share structural similarities with 3-pyrazol-1-yl-phenylboronic acid , have been explored for their therapeutic potential, including antibacterial, antifungal, and antiviral properties .

Development of Therapeutics

Boronic acids, including 3-pyrazol-1-yl-phenylboronic acid , have been investigated for their potential use in the development of therapeutics . For instance, certain boronic acid derivatives have shown promise in inhibiting enzymes critical for the biosynthesis of siderophores, which could lead to treatments for bacterial infections like those caused by P. aeruginosa .

Material Science

In material science, 3-pyrazol-1-yl-phenylboronic acid can be used to create polymers and microparticles for various analytical methods . These materials can have applications ranging from controlled drug delivery systems, such as insulin release, to the creation of responsive surfaces for biosensing.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

properties

IUPAC Name

(3-pyrazol-1-ylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BN2O2/c13-10(14)8-3-1-4-9(7-8)12-6-2-5-11-12/h1-7,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMBKAXJHGMDYGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)N2C=CC=N2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40586297
Record name [3-(1H-Pyrazol-1-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(1H-pyrazol-1-yl)phenyl)boronic acid

CAS RN

476620-22-1
Record name B-[3-(1H-Pyrazol-1-yl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=476620-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(1H-Pyrazol-1-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-(1H-pyrazol-1-yl)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(3-(1H-pyrazol-1-yl)phenyl)boronic acid
Reactant of Route 3
Reactant of Route 3
(3-(1H-pyrazol-1-yl)phenyl)boronic acid
Reactant of Route 4
Reactant of Route 4
(3-(1H-pyrazol-1-yl)phenyl)boronic acid
Reactant of Route 5
Reactant of Route 5
(3-(1H-pyrazol-1-yl)phenyl)boronic acid
Reactant of Route 6
Reactant of Route 6
(3-(1H-pyrazol-1-yl)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.